3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves multi-step processes, including reactions such as N-[11C]methylation, HPLC isolation, and SPE purification. These methods yield high radiochemical purity and specific activity, indicating sophisticated synthetic techniques used in the preparation of complex molecules like the one (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of similar complex compounds has been elucidated through various spectroscopic and analytical techniques, including X-ray diffraction analysis. These methods provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, crucial for understanding the compound's chemical behavior and interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, including Diels-Alder cycloadditions, which are pivotal in synthesizing bicyclic and tricyclic systems. These reactions are influenced by the electronic and steric properties of the substituents, providing a versatile tool for modifying the compound's structure and properties (Jin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for the compound's application in various fields. These properties are determined using techniques like crystallography, which reveals the molecular packing and intermolecular interactions within the crystal lattice. Such analyses provide insights into the compound's stability, solubility, and bioavailability (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are crucial for the compound's potential applications. Studies on related compounds have shown that modifications in the molecular structure can significantly affect these properties, influencing their potential use in medicinal chemistry and other areas (Stepanenko et al., 2011).
properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-23-11-13-24(14-12-23)18-5-10-25(15-17(18)3-4-19(27)28)20(29)21(6-7-21)16-26-9-2-8-22-26/h2,8-9,17-18H,3-7,10-16H2,1H3,(H,27,28)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKGFPDSPZWPLR-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C3(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)C3(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.